molecular formula C15H22N2O3S B2772231 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034569-81-6

1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2772231
CAS RN: 2034569-81-6
M. Wt: 310.41
InChI Key: NOOBLHVOLAKIEC-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as THP-UR and is a member of the urea class of compounds. THP-UR has been found to have several beneficial effects on the human body, making it a promising candidate for future research.

Scientific Research Applications

Hydrogelation and Rheology Modulation

A study by Lloyd and Steed (2011) discusses the anion tuning of rheology, morphology, and gelation of a low molecular weight salt hydrogelator, highlighting the potential of similar urea derivatives in tuning the physical properties of hydrogels. The magnitude of the elastic storage modulus of these gels indicates a method of adjusting gel properties through the identity of the anion, suggesting applications in material science and drug delivery systems (Lloyd & Steed, 2011).

Synthesis Efficiency and Environmental Friendliness

Wang et al. (2011) describe a novel and environmentally friendly protocol for synthesizing derivatives through ultrasound-mediated condensation. This method offers advantages in reaction efficiency and environmental impact, underscoring the relevance of urea derivatives in green chemistry applications (Wang et al., 2011).

Medicinal Chemistry Applications

Thalluri et al. (2014) demonstrate the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This process, yielding good yields without racemization, suggests the utility of similar compounds in the synthesis of pharmaceuticals, including potential anticancer agents (Thalluri et al., 2014).

Anticancer Potential

Research by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas explores their cytotoxicity against human adenocarcinoma cells, presenting a foundation for further exploration of related urea compounds in cancer therapy (Gaudreault et al., 1988).

properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-21-13-4-2-11(3-5-13)14(18)10-16-15(19)17-12-6-8-20-9-7-12/h2-5,12,14,18H,6-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOBLHVOLAKIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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